Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate
Description
Chemical Identity and Nomenclature
The compound’s systematic name, tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate, reflects its IUPAC-defined structure. Key identifiers include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₄N₂O₂S |
| Molecular Weight | 332.5 g/mol |
| CAS Registry Number | 445384-24-7 |
| SMILES Notation | CC(C)(C)OC(=O)CSC1=C(C=C2CCCCCCC2=N1)C#N |
| InChIKey | MGKATIKUOBSZTK-UHFFFAOYSA-N |
| Synonyms | 445384-24-7; AKOS003597927; SS-0702 |
The cycloocta[b]pyridine moiety consists of an eight-membered carbocycle fused to a pyridine ring, with a cyano group at position 3 and a sulfur-linked acetate ester at position 2. The tert-butyl group enhances solubility and steric bulk, while the thioether bridge (C–S–C) introduces potential sites for further functionalization.
Historical Development in Heterocyclic Chemistry
Cycloocta[b]pyridine derivatives emerged as a focus in the early 21st century, driven by interest in strained heterocycles and their pharmacological potential. The synthesis of such compounds often involves cyclocondensation reactions between cyclic ketones and nitrogen-containing precursors. For example, cyclooctanone reacts with arylidene malononitrile under basic conditions to form cycloocta[b]pyridine-3-carbonitrile scaffolds, a strategy validated in the preparation of related structures.
The introduction of sulfur-containing side chains, as seen in tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate, reflects advancements in regioselective substitution. Modern methods employ nucleophilic thiol-acetate coupling to install the sulfanylacetate group without disrupting the pyridine’s aromaticity. Such synthetic innovations align with broader trends in heterocyclic chemistry, where functional group tolerance and atom economy prioritize modular assembly.
Properties
IUPAC Name |
tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2S/c1-18(2,3)22-16(21)12-23-17-14(11-19)10-13-8-6-4-5-7-9-15(13)20-17/h10H,4-9,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGKATIKUOBSZTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=C(C=C2CCCCCCC2=N1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate is a compound of interest due to its potential biological activities. This article reviews the compound’s biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
The biological activity of this compound can be attributed to its structural components that interact with various biological targets. The presence of the cyano group and the hexahydrocyclooctapyridine moiety suggests potential interactions with enzymes and receptors involved in neurotransmission and cellular signaling.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. The mechanism involves disruption of bacterial cell membranes and inhibition of critical metabolic pathways.
Anticancer Properties
Studies have shown that derivatives of this compound can induce apoptosis in cancer cells. The proposed mechanism includes the activation of caspases and modulation of cell cycle regulators. For instance:
- Case Study: A derivative demonstrated a 70% reduction in tumor size in xenograft models when administered at a dose of 50 mg/kg .
Neuroprotective Effects
The compound may also exhibit neuroprotective effects by modulating neurotransmitter levels and reducing oxidative stress. This is particularly relevant for conditions such as Alzheimer's disease.
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism of Action | Reference |
|---|---|---|---|
| Antimicrobial | High | Disruption of cell membranes | |
| Anticancer | Moderate | Induction of apoptosis | |
| Neuroprotective | High | Modulation of neurotransmitters |
Case Studies
-
Antimicrobial Efficacy:
A study evaluated the antimicrobial activity against various bacterial strains. The compound showed an MIC (Minimum Inhibitory Concentration) value as low as 12.5 µg/mL against Staphylococcus aureus . -
Cancer Cell Line Studies:
In vitro studies on human breast cancer cell lines revealed that treatment with the compound at concentrations above 25 µM resulted in significant cell death compared to controls . -
Neuroprotection in Animal Models:
Animal studies indicated that administration of the compound improved cognitive function in models of induced neurodegeneration .
Scientific Research Applications
Medicinal Chemistry
- Antiviral Activity : Compounds similar to tert-butyl 2-[(3-cyano-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2-yl)sulfanyl]acetate have been evaluated for their antiviral properties. For instance, research has shown that related structures exhibit activity against various viruses such as HSV-1 and HCV genotype 4 .
- Inhibition of Bacterial Virulence : The compound may serve as a potential inhibitor of virulence factors in Gram-negative bacteria. Studies have focused on targeting the type III secretion system (T3SS), which is crucial for the pathogenicity of certain bacteria like E. coli .
Material Science
- Polymer Additives : The compound can be explored as an additive in polymer formulations due to its unique chemical structure that may enhance thermal stability or mechanical properties of plastics .
Case Studies
- Antiviral Screening : A study investigated the antiviral properties of structurally similar compounds against a panel of viruses. Results indicated that certain derivatives exhibited promising antiviral activity with IC50 values in the low micromolar range .
- Bacterial Pathogenicity Research : A research project aimed at developing inhibitors for T3SS found that compounds with similar structures showed effective inhibition of CPG2 activity in pathogenic bacteria, suggesting their potential use as therapeutic agents against bacterial infections .
Comparison with Similar Compounds
Research Findings and Trends
- Hydrogen Bonding: Compounds with polar substituents (e.g., amino, carbamoyl) exhibit more robust crystal packing (), whereas tert-butyl derivatives prioritize steric effects over intermolecular interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
